molecular formula C20H12F3IN2 B12938050 2-(4-Iodophenyl)-1-phenyl-5-(trifluoromethyl)-1H-benzimidazole CAS No. 919794-88-0

2-(4-Iodophenyl)-1-phenyl-5-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B12938050
CAS No.: 919794-88-0
M. Wt: 464.2 g/mol
InChI Key: BSVDNBLHODJNRO-UHFFFAOYSA-N
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Description

2-(4-Iodophenyl)-1-phenyl-5-(trifluoromethyl)-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole family This compound is characterized by the presence of an iodine atom on the phenyl ring, a trifluoromethyl group, and a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodophenyl)-1-phenyl-5-(trifluoromethyl)-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the iodination of a phenyl ring followed by the introduction of a trifluoromethyl group. The benzimidazole core is then constructed through cyclization reactions. Specific reagents and catalysts, such as [bis(trifluoroacetoxy)iodo]benzene, are often used to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodophenyl)-1-phenyl-5-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

2-(4-Iodophenyl)-1-phenyl-5-(trifluoromethyl)-1H-benzimidazole has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Iodophenyl)-1-phenyl-5-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling processes. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Iodophenyl)-1-phenyl-5-(trifluoromethyl)-1H-benzimidazole is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research applications.

Properties

CAS No.

919794-88-0

Molecular Formula

C20H12F3IN2

Molecular Weight

464.2 g/mol

IUPAC Name

2-(4-iodophenyl)-1-phenyl-5-(trifluoromethyl)benzimidazole

InChI

InChI=1S/C20H12F3IN2/c21-20(22,23)14-8-11-18-17(12-14)25-19(13-6-9-15(24)10-7-13)26(18)16-4-2-1-3-5-16/h1-12H

InChI Key

BSVDNBLHODJNRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C(F)(F)F)N=C2C4=CC=C(C=C4)I

Origin of Product

United States

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